Ethenone, methoxy-2-pyridinyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenone, methoxy-2-pyridinyl-(9CI) is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol. This compound is characterized by the presence of a methoxy group and a pyridinyl group attached to an ethenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethenone, methoxy-2-pyridinyl-(9CI) typically involves the reaction of 2-pyridinecarboxaldehyde with methanol in the presence of a base. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethenone, methoxy-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethenone, methoxy-2-pyridinyl-(9CI) is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethenone, methoxy-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyridinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular interactions and pathways involved .
Comparison with Similar Compounds
Ethenone, methoxy-2-pyridinyl-(9CI) can be compared with other similar compounds, such as:
2-Acetyl-6-methoxypyridine: This compound has a similar structure but differs in the position of the methoxy group.
2-Methoxy-2-(3-pyridinyl)ethenone: This isomer has the methoxy group attached to a different position on the pyridinyl ring.
The uniqueness of Ethenone, methoxy-2-pyridinyl-(9CI) lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
CAS No. |
150176-09-3 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-11-8(6-10)7-4-2-3-5-9-7/h2-5H,1H3 |
InChI Key |
JAIAZAHFKJBZAQ-UHFFFAOYSA-N |
SMILES |
COC(=C=O)C1=CC=CC=N1 |
Canonical SMILES |
COC(=C=O)C1=CC=CC=N1 |
Synonyms |
Ethenone, methoxy-2-pyridinyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.